N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
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Overview
Description
N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic organic compound characterized by the presence of a benzyl group, a furan ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide typically involves the reaction of benzylamine with 2-(furan-3-yl)-2-hydroxyethyl oxalyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction. After the addition of all reagents, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Benzyl-substituted derivatives with various functional groups.
Scientific Research Applications
N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and furan ring contribute to the compound’s binding affinity and specificity. The oxalamide moiety may participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N1-benzyl-N2-(2-(furan-2-yl)-2-hydroxyethyl)oxalamide: Similar structure but with the furan ring at the 2-position.
N1-benzyl-N2-(2-(furan-3-yl)-2-methoxyethyl)oxalamide: Similar structure but with a methoxy group instead of a hydroxy group.
N1-benzyl-N2-(2-(thiophene-3-yl)-2-hydroxyethyl)oxalamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is unique due to the specific positioning of the furan ring and the presence of the hydroxyethyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-N'-[2-(furan-3-yl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13(12-6-7-21-10-12)9-17-15(20)14(19)16-8-11-4-2-1-3-5-11/h1-7,10,13,18H,8-9H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJHWISXVVHHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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